molecular formula C9H14Cl2N2 B1457728 (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride CAS No. 1965305-44-5

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

Cat. No. B1457728
M. Wt: 221.12 g/mol
InChI Key: HVKVANIOAWLJOI-KLQYNRQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2 . It is used in pharmaceutical research and organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroisoquinoline core with an amine group at the 8th position. The compound is a dihydrochloride salt, which means it has two chloride ions associated with it .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.13 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Catalysis and Synthetic Applications

  • Chiral Catalysis : The chiral C2-symmetric NCN ligand derived from 5,6,7,8-tetrahydro-isoquinoline has been synthesized and utilized in the formation of Pt(II) and Pd(II) pincer complexes. These complexes exhibit intramolecular C–H⋯Cl hydrogen bonding and have been applied in asymmetric catalysis, such as aldol reactions and silylcyanation of aldehydes, demonstrating their utility in creating chiral molecules (Yoon et al., 2006).

Medicinal Chemistry

  • Antimalarial Drug Composition : Investigation into the structure of the antimalarial drug R.63 revealed it contains a significant proportion of R.36, which is related to the tetrahydroisoquinoline structure. This highlights the role of tetrahydroisoquinoline derivatives in antimalarial activity (Barber & Wragg, 1946).

Synthetic Methodology

  • Transformation to 3-Chloroisoquinolines : The transformation of 3-alkoxyisoquinolines to 3-chloroisoquinolines, and the decyanation of certain tetrahydroisoquinolines under Vilsmeier-Haack conditions, demonstrates the chemical versatility of tetrahydroisoquinoline derivatives in synthetic chemistry (Kasturi et al., 1984).

Biochemical Studies

  • Synthesis of Enantiomerically Pure Compounds : The kinetic acetylation of racemic tetrahydroquinolin-8-ol has been used to prepare enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines. This process underscores the importance of tetrahydroisoquinoline derivatives in the synthesis of pure enantiomers for biochemical studies (Uenishi & Hamada, 2002).

Future Directions

The future directions for this compound would depend on the results of ongoing research. Given its use in pharmaceutical research and organic synthesis , it could potentially be used in the development of new drugs or chemical processes.

properties

IUPAC Name

(8R)-5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKVANIOAWLJOI-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Reactant of Route 2
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Reactant of Route 4
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Reactant of Route 5
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Reactant of Route 6
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.